molecular formula C9H19N3O B14181907 (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine

(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine

Katalognummer: B14181907
Molekulargewicht: 185.27 g/mol
InChI-Schlüssel: MYSPPLKLUOSXJA-MHHZDMLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imine group, an amine group, and a hydroxylamine group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopropylamine with 4-methylpentan-3-one to form an imine intermediate. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol, and the process is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The amine and hydroxylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds or acylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The imine and hydroxylamine groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine: shares similarities with compounds like oximes and hydrazones, which also contain imine or hydroxylamine groups.

    Oximes: Compounds with the general structure R1R2C=NOH.

    Hydrazones: Compounds with the general structure R1R2C=NNH2.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H19N3O

Molekulargewicht

185.27 g/mol

IUPAC-Name

(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine

InChI

InChI=1S/C9H19N3O/c1-7(2)9(12-13)8(3)11-6-4-5-10/h7,13H,4-6,10H2,1-3H3/b11-8?,12-9+

InChI-Schlüssel

MYSPPLKLUOSXJA-MHHZDMLJSA-N

Isomerische SMILES

CC(C)/C(=N\O)/C(=NCCCN)C

Kanonische SMILES

CC(C)C(=NO)C(=NCCCN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.